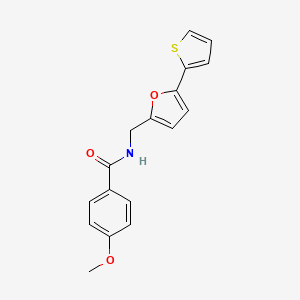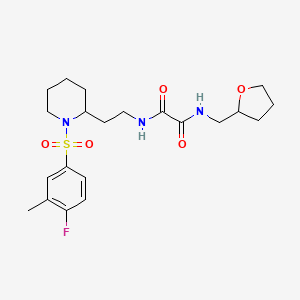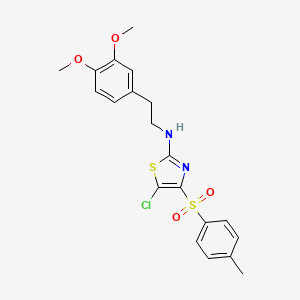
4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives has been a topic of interest due to their potential therapeutic applications. In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized with the aim of finding effective treatments for Alzheimer's disease. These compounds were structurally confirmed using IR, 1H-NMR, and EI-MS spectral data. Among the synthesized compounds, one with a 4-ethylphenyl group showed significant enzyme inhibition activity against butyrylcholinesterase, suggesting its potential as a therapeutic agent .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex and is crucial for their biological activity. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The compound was found to crystallize in a triclinic system, and its geometrical parameters were in good agreement with theoretical values obtained from density functional theory (DFT) calculations. The study of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans further provided insights into the chemical reactivity of the molecule .
Chemical Reactions Analysis
The formation of benzamide derivatives can involve various chemical reactions. For instance, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and a related compound were formed via a Diels-Alder reaction, which is a cycloaddition reaction that can yield different regioisomers. However, in these cases, only one regioisomer was obtained for each reaction. The selectivity of these reactions is important for the synthesis of specific compounds with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The X-ray diffraction analysis of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide revealed specific lattice constants and angles, which are indicative of its solid-state structure. The DFT calculations provided additional information on the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties, which are relevant for understanding the stability and reactivity of the compound. The antioxidant properties of the compound were also determined using a DPPH free radical scavenging test, highlighting its potential for biological applications .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Novel heterocyclic compounds derived from "4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide" have been synthesized, demonstrating anti-inflammatory and analgesic activities. These compounds include a range of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing significant cyclooxygenase inhibition and potential therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Molecular Imaging in Alzheimer's Disease
Research utilizing derivatives closely related to "4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide" has been conducted for imaging applications in Alzheimer's disease. Specifically, selective serotonin 1A molecular imaging probes have been used to quantify receptor densities in the living brains of patients, providing insights into the pathophysiology of Alzheimer's and related cognitive impairments (V. Kepe et al., 2006).
Inhibition of Adipocyte Differentiation
Derivatives of "4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide" have been investigated for their role in inhibiting adipocyte differentiation and the induction of adipokines. This research contributes to the understanding of obesity-associated inflammatory and metabolic diseases, offering a potential pathway for therapeutic intervention (H. Sung et al., 2010).
Development of Selective Histone Deacetylase Inhibitors
Studies have shown that certain derivatives of "4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide" act as selective inhibitors of histone deacetylase 6 (HDAC6), demonstrating potential for treating Alzheimer's disease. These compounds show promise in decreasing tau protein phosphorylation and aggregation, suggesting a novel approach to ameliorating disease phenotypes (Hsueh-Yun Lee et al., 2018).
Molecular Structural Analysis and Antioxidant Activity
Research focusing on the structural analysis of closely related compounds has utilized X-ray diffraction and DFT calculations to explore molecular geometry and antioxidant properties. This work not only contributes to the fundamental understanding of such compounds but also explores their potential antioxidant applications (S. Demir et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-13-6-4-12(5-7-13)17(19)18-11-14-8-9-15(21-14)16-3-2-10-22-16/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGESSTYJFGTMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)
![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)


![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)
![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)